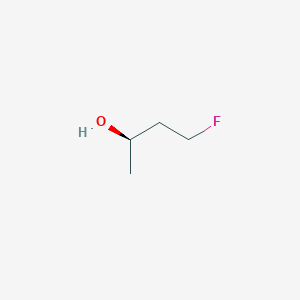
(2R)-4-fluorobutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-fluorobutan-2-ol: is an organic compound with the molecular formula C4H9FO It is a chiral molecule, meaning it has a non-superimposable mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-fluorobutan-2-ol typically involves the fluorination of butan-2-ol. One common method is the reaction of butan-2-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow fluorination processes. These methods allow for better control over reaction parameters and can produce larger quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-4-fluorobutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluorobutan-2-one using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: It can be reduced to 4-fluorobutan-2-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 4-fluorobutyl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products:
Oxidation: 4-fluorobutan-2-one.
Reduction: 4-fluorobutan-2-amine.
Substitution: 4-fluorobutyl chloride.
Aplicaciones Científicas De Investigación
Chemistry: (2R)-4-fluorobutan-2-ol is used as a building block in organic synthesis. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its fluorinated nature allows for the use of fluorine-19 nuclear magnetic resonance (NMR) spectroscopy to track its interactions in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its chiral nature can be exploited to develop enantiomerically pure drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism by which (2R)-4-fluorobutan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in unique interactions with the target molecules.
Comparación Con Compuestos Similares
(2S)-4-fluorobutan-2-ol: The enantiomer of (2R)-4-fluorobutan-2-ol, which has similar chemical properties but different biological activities.
4-fluorobutan-2-one: An oxidized form of this compound.
4-fluorobutyl chloride: A substituted derivative of this compound.
Uniqueness: this compound is unique due to its chiral nature and the presence of a fluorine atom. These features confer specific chemical and biological properties that make it valuable for various applications. Its ability to participate in stereospecific reactions and its enhanced binding interactions due to the fluorine atom distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C4H9FO |
|---|---|
Peso molecular |
92.11 g/mol |
Nombre IUPAC |
(2R)-4-fluorobutan-2-ol |
InChI |
InChI=1S/C4H9FO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m1/s1 |
Clave InChI |
PEAJLEGVRQOZNV-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](CCF)O |
SMILES canónico |
CC(CCF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13481048.png)
![N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B13481052.png)
amine, bis(trifluoroacetic acid)](/img/structure/B13481057.png)

![4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole](/img/structure/B13481072.png)
![N'-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide](/img/structure/B13481073.png)
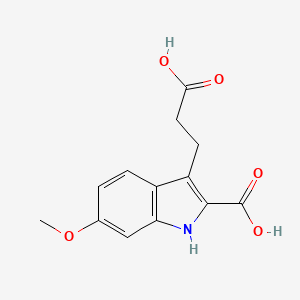

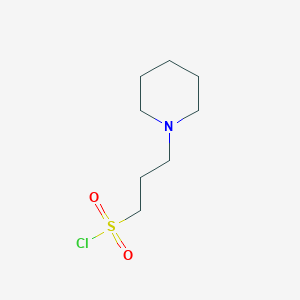
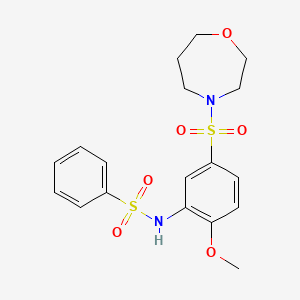
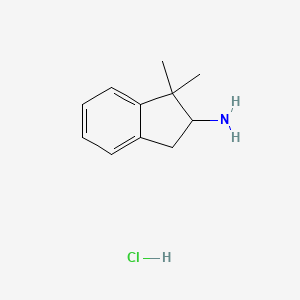
![tert-butyl (1R,3R,6S)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13481116.png)

